molecular formula C8H7Cl2NO B14804725 2,5-Dichloro-3-cyclopropoxypyridine

2,5-Dichloro-3-cyclopropoxypyridine

Cat. No.: B14804725
M. Wt: 204.05 g/mol
InChI Key: DQQOBOPCTMMNIP-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-cyclopropoxypyridine is a halogenated pyridine derivative characterized by chlorine substituents at the 2- and 5-positions of the pyridine ring and a cyclopropoxy group (-O-cyclopropyl) at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula

C8H7Cl2NO

Molecular Weight

204.05 g/mol

IUPAC Name

2,5-dichloro-3-cyclopropyloxypyridine

InChI

InChI=1S/C8H7Cl2NO/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2

InChI Key

DQQOBOPCTMMNIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-cyclopropoxypyridine typically involves the alkoxylation of 2-chloropyridine or 2-bromopyridine in the presence of a base at elevated temperatures. This is followed by chlorination with gaseous chlorine at ambient temperatures in an aqueous suspension . The reaction conditions are carefully controlled to ensure the formation of the desired isomer.

Industrial Production Methods: In industrial settings, the production of 2,5-Dichloro-3-cyclopropoxypyridine may involve large-scale alkoxylation and chlorination processes. The use of catalysts and emulsifiers can enhance the efficiency and yield of the reaction. The final product is often purified through crystallization from an alcohol-water mixture .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-cyclopropoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted pyridines .

Mechanism of Action

The specific mechanism of action for 2,5-Dichloro-3-cyclopropoxypyridine is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets and pathways. For instance, pyridine derivatives can act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key analogs for comparison include compounds with variations in substituent type, position, or ring structure. Below is an analysis based on available data from diverse sources:

Substituent Position and Electronic Effects

  • 2,5-Dichloro-3-fluoropyridine (CAS 103999-77-5): Replacing the cyclopropoxy group with fluorine reduces steric hindrance but increases electronegativity. Fluorine’s strong electron-withdrawing effect enhances the pyridine ring’s electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) reactions. Safety Note: 2,5-Dichloro-3-fluoropyridine is classified as 100% pure under GHS standards, with hazards requiring specialized handling .
  • This increases solubility in polar solvents but reduces stability under acidic conditions. The amino group also enables participation in coupling reactions (e.g., Buchwald-Hartwig), which are less feasible with the cyclopropoxy variant .

Steric and Metabolic Considerations

  • 2,3-Dichloropyridine (CAS 2402-77-9):
    Lacking the 3-cyclopropoxy group, this compound has a lower molecular weight (147.98 g/mol) and melting point (65–67°C) compared to 2,5-Dichloro-3-cyclopropoxypyridine (estimated higher mp due to steric bulk). The absence of the bulky substituent enhances its reactivity in cross-coupling reactions but may reduce metabolic resistance .

  • 5-Chloro-2-methoxynicotinaldehyde :
    A methoxy group at the 2-position and aldehyde functionality at the 3-position distinguish this analog. The aldehyde group enables condensation reactions, while methoxy provides moderate electron donation. The cyclopropoxy group in 2,5-Dichloro-3-cyclopropoxypyridine offers greater steric protection against enzymatic degradation, a critical factor in drug design .

Data Table: Comparative Properties of Pyridine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Stability Features
2,5-Dichloro-3-cyclopropoxypyridine 2-Cl, 5-Cl, 3-O-Cycloprop ~218.48 (estimated) Not reported High steric bulk, metabolic stability
2,5-Dichloro-3-fluoropyridine 2-Cl, 5-Cl, 3-F 165.98 Not reported Electrophilic NAS reactivity
3-Amino-2,5-dichloropyridine 2-Cl, 5-Cl, 3-NH₂ 163.00 (estimated) Not reported Polar solubility, coupling reactions
2,3-Dichloropyridine 2-Cl, 3-Cl 147.98 65–67 High reactivity, lower metabolic stability
5-Chloro-2-methoxynicotinaldehyde 5-Cl, 2-OCH₃, 3-CHO 185.60 Not reported Aldehyde-driven condensation reactions

Sources:

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